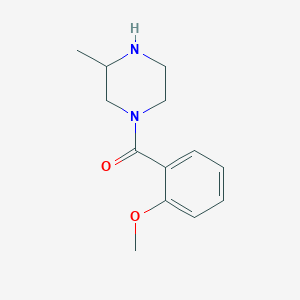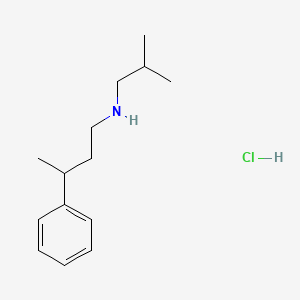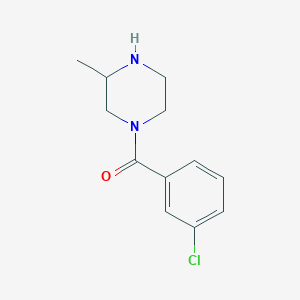![molecular formula C10H9ClFN3 B6362210 1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine CAS No. 1240564-38-8](/img/structure/B6362210.png)
1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-fluorophenyl)methyl-1H-pyrazol-3-amine (hereafter referred to as ‘PFPMA’) is an organic compound of nitrogen, carbon, hydrogen, and chlorine. It is a member of the pyrazolamines family and is of interest to scientists due to its potential therapeutic applications. PFPMA is a synthetic compound with a molecular weight of 227.58 g/mol. Its structure is composed of an aryl group, an amine group, and a pyrazole ring. PFPMA is a stable compound that can be stored at temperatures between 10-25°C.
Aplicaciones Científicas De Investigación
Pyrazoline Derivatives in Medicinal Chemistry
Pyrazoline derivatives, sharing a core structural similarity with the compound of interest, are noted for their wide-ranging biological activities. These compounds serve as a pharmacophore in many biologically active molecules, making them a critical template for both combinatorial and medicinal chemistry. They are utilized extensively as synthons in organic synthesis due to their diverse biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The significance of pyrazoline derivatives in medicinal chemistry is underscored by their role as COX-2 inhibitors, highlighting the importance of these heterocycles (Dar & Shamsuzzaman, 2015).
Pyrazolines as Monoamine Oxidase Inhibitors
Pyrazoline-based compounds are identified as promising scaffolds for the inhibition of monoamine oxidase (MAO), an enzyme relevant to neurological conditions. Their structural modification, particularly at the 1, 3, and 5 positions of the pyrazoline nucleus, has shown significant activity towards MAO. These findings suggest that pyrazoline derivatives can be designed to selectively inhibit MAO-A or MAO-B, contributing to the development of novel treatments for neurological disorders (Mathew et al., 2013).
Environmental Applications: PFAS Removal
Amine-containing sorbents, which could theoretically be derived from or related to the compound of interest given its amine functionality, offer innovative solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from municipal water and wastewater. The unique reactivity and properties of amine-functionalized compounds suggest potential for their application in environmental remediation, specifically in the treatment of water contaminated with PFAS, highlighting the critical role of chemical design in addressing environmental challenges (Ateia et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of the compound 1-[(3-chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine is the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) . ERK1/2 is a crucial node within the RAS/RAF/MEK/ERK signaling cascade, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .
Mode of Action
The compound interacts with its target, ERK1/2, by inhibiting its kinase activity . This inhibition prevents the phosphorylation of ERK1/2, thereby disrupting the signaling cascade . This disruption can lead to the prevention of cell proliferation and survival, which are key processes in the development of cancer .
Biochemical Pathways
The compound affects the RAS/RAF/MEK/ERK signaling pathway . This pathway is crucial for cell proliferation, differentiation, and survival . By inhibiting ERK1/2, the compound disrupts this pathway, potentially leading to the inhibition of cancer cell growth .
Result of Action
The result of the compound’s action is the disruption of the RAS/RAF/MEK/ERK signaling pathway . This disruption can lead to the inhibition of cell proliferation and survival, potentially leading to the prevention of cancer growth .
Propiedades
IUPAC Name |
1-[(3-chloro-2-fluorophenyl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-8-3-1-2-7(10(8)12)6-15-5-4-9(13)14-15/h1-5H,6H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJSASQANHNDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CN2C=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362128.png)
![1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole](/img/structure/B6362129.png)

![3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362148.png)

![3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362160.png)



amine hydrochloride](/img/structure/B6362179.png)
amine hydrochloride](/img/structure/B6362196.png)

![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362206.png)
